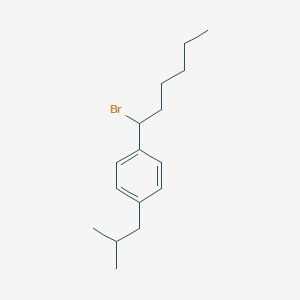

1-Bromohexyl-4-isobutylbenzene

Description

1-Bromohexyl-4-isobutylbenzene is a brominated aromatic compound featuring a hexyl chain and an isobutyl substituent on a benzene ring. The bromine atom at the hexyl position enhances electrophilic reactivity, while the bulky isobutyl group may influence steric effects and solubility in nonpolar solvents.

Properties

Molecular Formula |

C16H25Br |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

1-(1-bromohexyl)-4-(2-methylpropyl)benzene |

InChI |

InChI=1S/C16H25Br/c1-4-5-6-7-16(17)15-10-8-14(9-11-15)12-13(2)3/h8-11,13,16H,4-7,12H2,1-3H3 |

InChI Key |

GGFQGSUQOGVNBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)CC(C)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electrophilic Reactivity : Bromine in this compound facilitates nucleophilic substitution, similar to 4-(bromomethyl)benzaldehyde (CAS 51359-78-5), which undergoes aldehyde-mediated reactions .

- Steric Effects : The isobutyl group in this compound may reduce reactivity compared to smaller substituents like bromomethyl in 53606-06-7 .

- Polarity : Sulfonyl-containing analogs (e.g., 53606-06-7) exhibit higher polarity and water solubility than alkyl-substituted derivatives .

Key Observations :

- Toxicity Uncertainty : Brominated alkylbenzenes (e.g., this compound) may share hazards with 1-bromo-4-isobutylbenzene (CAS 2051-99-2), requiring strict PPE and ventilation .

- Functional Group Impact : Aldehyde-containing analogs (e.g., 51359-78-5) pose dual hazards from bromine and aldehyde reactivity, whereas sulfonyl groups (53606-06-7) may reduce volatility .

Research Findings and Data Gaps

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromohexyl-4-isobutylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 4-isobutylbenzene using bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). Alternative routes include palladium-catalyzed cross-coupling of pre-functionalized intermediates (e.g., 4-isobutylphenylboronic acid with 1-bromohexane) . Reaction optimization involves monitoring variables like catalyst loading (5–10 mol%), solvent polarity (e.g., dichloromethane vs. THF), and reaction time (12–24 hrs). Yield improvements (>80%) are achieved via continuous flow reactors and recrystallization with hexane/ethyl acetate mixtures .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Post-synthesis purification employs column chromatography (silica gel, gradient elution) and high-vacuum distillation. Structural validation combines NMR (¹H/¹³C), FT-IR (C-Br stretch at ~550 cm⁻¹), and GC-MS (molecular ion peak at m/z 283.1). For brominated analogs, X-ray crystallography resolves ambiguities in regiochemistry .

Q. What safety protocols are critical for handling brominated aromatic compounds?

- Methodological Answer : Use fume hoods, impervious gloves (nitrile or neoprene), and sealed goggles to avoid dermal/ocular exposure. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How do mechanistic studies explain selectivity in palladium-catalyzed coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal oxidative addition steps where Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate. Transmetallation with organoboron reagents (e.g., Suzuki-Miyaura coupling) occurs via a trigonal planar transition state. Selectivity for mono-substitution over di-substitution is controlled by steric hindrance from the isobutyl group .

Q. How can researchers resolve contradictions in spectroscopic data for brominated intermediates?

- Methodological Answer : Contradictions in NMR splitting patterns (e.g., para vs. ortho substitution) are addressed through NOE (Nuclear Overhauser Effect) experiments and 2D-COSY. For ambiguous mass spectra, High-Resolution Mass Spectrometry (HRMS) with <2 ppm error confirms molecular formulas. Cross-referencing with computational NMR predictors (e.g., ACD/Labs) enhances accuracy .

Q. What computational tools enable retrosynthetic planning for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable pathways. For example, retrosynthesis of this compound may prioritize C–H activation strategies or halogen-exchange reactions. Machine learning models trained on kinetic data predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .

Methodological Best Practices

- Contradiction Analysis : When conflicting data arise (e.g., unexpected byproducts in GC-MS), perform kinetic isotope effect studies or isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways .

- Ethical Reporting : Disclose synthetic yields, side reactions, and failed attempts to ensure reproducibility. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.